1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine
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Overview
Description
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a pyridine ring, and a methanamine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Methanamine Group: The methanamine group is added via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-one
- (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
- {[7-(3-isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
Uniqueness
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H16N4O/c1-8(2)11-15-12(17-16-11)10(13-3)9-5-4-6-14-7-9/h4-8,10,13H,1-3H3 |
InChI Key |
DVNBZVUMYIWIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C2=CN=CC=C2)NC |
Origin of Product |
United States |
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